molecular formula C12H14ClN B116682 N-Methyl-1-naphthalenemethylamine hydrochloride CAS No. 65473-13-4

N-Methyl-1-naphthalenemethylamine hydrochloride

Cat. No.: B116682
CAS No.: 65473-13-4
M. Wt: 207.7 g/mol
InChI Key: BVJVHPKFDIYQOU-UHFFFAOYSA-N
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Description

Historical Development in Scientific Literature

The compound’s synthesis was first documented in the mid-20th century, with early methods involving the reaction of 1-chloromethylnaphthalene with methylamine. However, these approaches faced challenges such as low yields and byproduct formation. A pivotal advancement emerged in the 1980s when researchers optimized its preparation via N-methylformamide and 1-chloromethylnaphthalene in the presence of phase-transfer catalysts, achieving yields exceeding 80%.

By the 1990s, its role in synthesizing terbinafine—a widely used antifungal agent—was established. Lee et al. (1997) demonstrated its utility as a key intermediate in constructing terbinafine’s allylamine backbone. Subsequent patents, such as CN105503614A (2015), further refined its synthetic routes, emphasizing cost efficiency and scalability. Modern applications now extend to polymer science, where it serves as a functional monomer in molecularly imprinted polymers for environmental pollutant detection.

Table 1: Evolution of Synthetic Methods

Era Method Yield Key Innovation
1940s–1980s Methylamine + 1-chloromethylnaphthalene ~50% Initial discovery
1980s–2000s N-Methylformamide + phase-transfer catalyst 80–85% Reduced byproducts
Post-2000 Optimized quaternization and hydrolysis >90% Scalable industrial processes

Structural Classification and Research Relevance

N-Methyl-1-naphthalenemethylamine hydrochloride belongs to the arylalkylamine class, characterized by a naphthalene ring substituted with a methylaminomethyl group. Its hydrochloride salt enhances solubility in polar solvents, critical for reaction kinetics. Key structural features include:

  • Aromatic system : The naphthalene moiety provides π-π stacking interactions, useful in polymer design.
  • Amine functionality : The tertiary amine enables nucleophilic reactions, facilitating its role in cross-coupling and alkylation processes.

Comparative studies with analogous compounds, such as 1-naphthalenemethylamine (CAS 118-31-0), reveal that N-methylation significantly alters electronic properties. The methyl group inductively donates electron density to the amine, increasing basicity (pKa ~9.06). This property is exploited in catalysis, where the compound acts as a ligand in asymmetric aldol reactions.

Table 2: Molecular Properties

Property Value Source
Molecular formula C₁₂H₁₄ClN
Molecular weight 207.70 g/mol
Melting point 191–193°C
Solubility Miscible in ethanol, water
SMILES Cl.CNCc1cccc2ccccc12

Evolutionary Position in Naphthalene Derivative Research

This compound occupies a niche in the evolution of naphthalene chemistry. Early naphthalene derivatives focused on dyes and surfactants, but this compound’s introduction marked a shift toward biomedical and materials applications. Its structural flexibility allows for:

  • Drug synthesis : As a precursor to terbinafine, it enables modular construction of antifungal agents.
  • Polymer chemistry : Magnetic molecularly imprinted polymers (mag-MIPs) incorporating this compound exhibit high selectivity for 1-naphthylamine, a toxic environmental pollutant.

Comparative analyses with other naphthalenemethylamines (e.g., N,N-dimethyl variants) highlight its superior reactivity in Stille and Suzuki couplings, attributed to the methyl group’s steric and electronic effects. Recent studies also explore its use in chiral ligand design for asymmetric catalysis, leveraging its rigid naphthalene backbone.

Scientific Impact Metrics and Citation Analysis

The compound’s scientific footprint is evidenced by its prevalence in high-impact journals and patents. Key milestones include:

  • Terbinafine synthesis : Cited in 45+ papers since 1997, including foundational work in the Bulletin of the Korean Chemical Society.
  • Environmental applications : The mag-MIP study (PubMed 21641788) has been referenced in 30+ articles on pollutant detection.
  • Catalysis : Patents like WO2004080945A1 (2004) have influenced industrial-scale synthetic protocols.

Table 3: Key Citations and Impact

Publication Field Citations Year
Lee et al. (1997) Drug synthesis 45+ 1997
WO2004080945A1 Synthetic chemistry 20+ 2004
PubMed 21641788 Polymer science 30+ 2011

The compound’s versatility ensures continued relevance, with recent studies exploring its use in metal-organic frameworks (MOFs) and photodynamic therapy agents.

Properties

IUPAC Name

N-methyl-1-naphthalen-1-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N.ClH/c1-13-9-11-7-4-6-10-5-2-3-8-12(10)11;/h2-8,13H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVJVHPKFDIYQOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC2=CC=CC=C21.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00215793
Record name N-Methyl-N-naphthylmethylamine hydrochloride
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Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

65473-13-4
Record name 1-Naphthalenemethanamine, N-methyl-, hydrochloride (1:1)
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Record name N-Methyl-N-naphthylmethylamine hydrochloride
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Record name N-Methyl-N-naphthylmethylamine hydrochloride
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Record name N-methyl-1-(1-naphthyl)methanamine hydrochloride (1:1)
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Record name N-METHYL-N-NAPHTHYLMETHYLAMINE HYDROCHLORIDE
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Preparation Methods

One-Pot Alkylation-Hydrolysis

Modern protocols integrate amide formation and hydrolysis:

Key parameters :

  • Catalyst : PEG-600 (phase-transfer agent)

  • Solvent : Methyl tert-butyl ether

  • Temperature : Reflux (80–85°C)

  • Workup : Acidic hydrolysis (10% H₂SO₄) → basification → extraction

  • Purity : ≥98.5% by HPLC

Advantages :

  • Eliminates intermediate isolation

  • Reduces bis-alkylated impurity (Formula IV) to <0.1%

  • Scalable to 100 MT production

Catalytic Hydrogenation Avoidance

To circumvent high-pressure hydrogenation:

Direct amination process :

  • Substrate : Naphthalene + paraformaldehyde

  • Catalyst : Methanesulfonic acid/HCl gas

  • Amination : Methylamine in methanol, 0–5°C

  • Yield : 89% with 98.4% purity

Critical factors :

  • HCl gas flow rate: 0.5 L/min

  • pH control during crystallization (pH 10 ± 0.2)

  • Dichloromethane/water partitioning for impurity removal

Novel Intermediate-Based Syntheses

Tertiary Amide Intermediate (Formula VI)

Patent WO2004080945A1 discloses:

Synthesis :

  • Molar ratio : 1-Chloromethylnaphthalene:N-methylformamide = 1:1.2

  • Reaction : 20–80°C, 4 hr in toluene

  • Isolation : Sodium sulfate drying → solvent stripping

Hydrolysis optimization :

Hydrolysis AgentTemp (°C)Time (hr)YieldPurity
20% NaOH60–70785%99.1%
10% H₂SO₄Reflux482%98.7%
5% HCl/EtOH50678%97.5%

Sodium Bisulfite Adduct Purification

Crude aldehyde intermediates are purified via bisulfite adduct formation:

  • Adduct formation : 1-Naphthaldehyde + NaHSO₃ → crystalline complex

  • Decomposition : Acidic hydrolysis (pH 2–3)

  • Distillation : High vacuum (0.1 mmHg) at 110–115°C

Impact :

  • Reduces naphthalene dimer content from 12% → 0.5%

  • Increases overall yield by 18% versus traditional methods

Comparative Analysis of Industrial Methods

MethodCapital CostYield (%)Purity (%)E-factorScalability
Classical LiAlH₄High6895.232.7Limited
PTC AlkylationModerate8598.58.9>100 MT
One-Pot AminationLow8998.45.2500 MT
Bisulfite PurificationModerate9299.17.1200 MT

E-factor = (kg waste/kg product)

Critical Process Parameters

Temperature Control

  • Alkylation : <5°C prevents N-methylformamide decomposition

  • Hydrolysis : Reflux (100–110°C) ensures complete amide cleavage

Solvent Selection

  • Non-polar solvents : Toluene > benzene (lower toxicity)

  • Polar aprotic : DMF increases reaction rate but complicates purification

Impurity Profile Management

ImpuritySourceControl Strategy
Bis-alkylated IVExcess alkylating agentStoichiometric ratio control
Naphthalene dimersFriedel-Crafts side reactionsLow-temp HCl addition
Oxidation byproductsAldehyde intermediate exposureBisulfite protection

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-naphthalenemethylamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthylmethylamine derivatives, which can be further utilized in the synthesis of more complex organic molecules .

Scientific Research Applications

Synthesis of Terbinafine Hydrochloride

N-Methyl-1-naphthalenemethylamine hydrochloride is a crucial intermediate in the synthesis of terbinafine hydrochloride, an antifungal medication effective against dermatophytes and other fungal infections. The synthesis process involves several steps, including condensation and cyclization reactions that utilize this compound as a key reagent .

Antifungal Activity

Terbinafine, synthesized from this compound, inhibits the enzyme squalene epoxidase, disrupting ergosterol synthesis in fungi. This mechanism of action makes terbinafine highly effective against various fungal pathogens, including those causing athlete's foot and ringworm .

Organic Synthesis Applications

This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, contributing to the development of new compounds in medicinal chemistry and materials science .

Fluorescent Dyes

This compound exhibits fluorescent properties, emitting intense blue fluorescence under ultraviolet light. This characteristic makes it valuable in analytical chemistry and biological imaging techniques .

Case Study 1: Synthesis Optimization

A study detailed an improved method for synthesizing N-methyl-1-naphthalenemethylamine that minimizes impurities and enhances yield. The process avoids costly raw materials and complex hydrogenation steps, making it more accessible for large-scale production .

Case Study 2: Application in Analytical Chemistry

Research indicates that this compound can be employed as a reagent for detecting isocyanates in air samples through UV or fluorescence methods. This application highlights its utility beyond pharmaceuticals into environmental monitoring .

Mechanism of Action

The mechanism of action of N-Methyl-1-naphthalenemethylamine hydrochloride involves its interaction with specific molecular targets and pathways. In the synthesis of terbinafine, for example, the compound acts as a key intermediate, facilitating the formation of the final product through a series of chemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparison

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Features
N-Methyl-1-naphthalenemethylamine hydrochloride 65473-13-4 C₁₂H₁₄ClN 207.7 Naphthalene ring, methylamine, hydrochloride salt
Butenafine hydrochloride 101827-46-7 C₂₃H₂₇N·HCl 327.89 Naphthalene, tert-butylbenzyl group, methylamine, hydrochloride salt
N-Methyl-1-naphthylamine Hydrochloride 4643-36-1 C₁₁H₁₂ClN 193.67 Naphthylamine (direct NH₂ attachment to naphthalene), methyl group
N,N-Dimethyl-2-nitropropan-1-amine Hydrochloride 62689-52-5 C₅H₁₁ClN₂O₂ 166.6 Nitro group, dimethylamine, propane backbone

Functional and Pharmacological Differences

Butenafine Hydrochloride
  • Structure : Incorporates a bulky tert-butylbenzyl group, enhancing lipophilicity and antifungal activity .
  • Applications : Clinically used as a topical antifungal agent (e.g., Mentax®) against dermatophytes and Candida species .
  • Advantage Over N-Methyl-1-naphthalenemethylamine : The tert-butyl group improves membrane penetration, increasing efficacy in fungal infections .
N-Methyl-1-naphthylamine Hydrochloride
  • Structure: Features a naphthylamine group (NH₂ directly attached to naphthalene) rather than a methylaminomethyl substitution.
  • Applications : Primarily used as a chemical intermediate. Its reduced solubility compared to this compound limits its utility in analytical methods .
N,N-Dimethyl-2-nitropropan-1-amine Hydrochloride
  • Applications: Limited to niche synthetic applications due to instability under basic conditions .

Market and Commercial Relevance

  • N-Methyl-1-naphthalenemethylamine HCl : Subject of global market analysis reports, indicating its role in pharmaceutical manufacturing .
  • Butenafine HCl : Established commercial presence with FDA-approved formulations .

Biological Activity

N-Methyl-1-naphthalenemethylamine hydrochloride (NM1NHCl), with the CAS number 65473-13-4, is a compound that has garnered attention for its biological activity, particularly in pharmacological research. This article explores its biological properties, mechanisms of action, and applications in medicinal chemistry.

  • Molecular Formula : C₁₂H₁₄ClN
  • Molecular Weight : 207.70 g/mol
  • Appearance : Off-white powder
  • Melting Point : 191-193 °C

This compound is known to exhibit several biological activities through its interactions with various enzymes and receptors:

  • Enzyme Inhibition :
    • NM1NHCl acts as an inhibitor for key enzymes such as:
      • Acetylcholinesterase : This enzyme breaks down the neurotransmitter acetylcholine, and its inhibition can enhance cholinergic signaling.
      • Monoamine Oxidase (MAO) : Inhibiting MAO can increase levels of neurotransmitters like serotonin and dopamine, potentially affecting mood and behavior.
      • Cytochrome P450 : Inhibition can alter drug metabolism and lead to increased bioavailability of co-administered drugs .
  • Receptor Binding :
    • The compound binds to various receptors, including:
      • Muscarinic Receptors : Involved in parasympathetic nervous system responses.
      • Serotonin Receptors : Affecting mood regulation and anxiety.
      • Dopamine Receptors : Influencing reward pathways and motor control .

Antifungal Properties

NM1NHCl is a precursor in the synthesis of antifungal agents such as terbinafine and butenafine. These compounds are effective against dermatophytes, yeasts, and other fungal infections by inhibiting the enzyme squalene epoxidase, which is crucial for ergosterol synthesis in fungal cell membranes. The disruption of ergosterol biosynthesis leads to fungal cell death .

Case Studies

  • Butenafine Efficacy :
    • A study demonstrated that butenafine, derived from NM1NHCl, showed superior efficacy against dermatophytosis when applied topically. It was found to be more effective than several reference antifungal agents when tested on guinea pigs infected with Trichophyton mentagrophytes and Microsporum canis .
  • Terbinafine Application :
    • Terbinafine, another derivative of NM1NHCl, has been shown to effectively treat onychomycosis (fungal nail infection) due to its ability to accumulate in keratin-rich tissues .

Research Findings

Recent studies have highlighted the versatility of NM1NHCl in various biochemical assays:

  • It has been employed in enzyme kinetics studies to elucidate the effects of enzyme inhibitors on metabolic pathways.
  • Its receptor binding properties have been explored to understand its potential role in modulating neurotransmitter systems .

Comparative Table of Biological Activities

CompoundActivity TypeTargetMechanism of Action
This compoundEnzyme InhibitionAcetylcholinesteraseInhibits breakdown of acetylcholine
Monoamine OxidaseIncreases neurotransmitter levels
Cytochrome P450Alters drug metabolism
ButenafineAntifungalDermatophytesInhibits squalene epoxidase
TerbinafineAntifungalErgosterol synthesisDisrupts fungal cell membrane integrity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Methyl-1-naphthalenemethylamine hydrochloride, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, using pyridine as a catalyst in a one-step reaction with ammonium chloride or stannous chloride as reducing agents . Optimization requires controlling solvent polarity (e.g., DMSO or methanol) and reaction time, as solubility and side reactions significantly impact yield. Purity can be enhanced via recrystallization from methanol, with monitoring by TLC or HPLC .

Q. What experimental models are recommended for assessing the systemic toxicity of this compound?

  • Methodological Answer : Follow the inclusion criteria outlined in toxicological reviews (e.g., Table B-1 from ):

  • Species : Laboratory mammals (rats, mice) for inhalation, oral, or dermal exposure .
  • Endpoints : Monitor hepatic, renal, and hematological effects. For example, measure serum ALT/AST for liver toxicity and BUN/creatinine for renal impairment . Human observational studies (cohort or case-control) are supplementary but require rigorous exposure validation .

Q. How can solubility and stability be experimentally determined for this compound in aqueous and organic solvents?

  • Methodological Answer : Use saturation shake-flask methods:

  • Prepare saturated solutions in DMSO, methanol, or water (pH-adjusted).
  • Centrifuge and quantify supernatant via UV-Vis or HPLC .
  • Stability tests: Incubate at 25°C/60% RH and 40°C/75% RH, analyzing degradation products weekly using LC-MS .

Q. What pharmacological screening approaches are suitable for identifying potential therapeutic applications?

  • Methodological Answer :

  • In vitro : Receptor binding assays (e.g., GPCR panels) or enzyme inhibition studies (e.g., cytochrome P450 isoforms).
  • In vivo : Behavioral models (e.g., forced swim test for CNS activity) or inflammation models (carrageenan-induced paw edema). Reference standards (e.g., impurity profiles in ) ensure assay specificity .

Advanced Research Questions

Q. How can researchers resolve enantiomeric impurities in this compound, and what analytical techniques are critical?

  • Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) using hexane:isopropanol gradients. Validate enantiomer separation using circular dichroism (CD) or X-ray crystallography. For example, (1S,4S)-enantiomer resolution was achieved with a 100mg scale and HCl salt derivatization .

Q. What strategies mitigate contradictory data in synthesis yield optimization?

  • Methodological Answer : Apply design of experiments (DoE) to evaluate interactions between variables (e.g., temperature, solvent ratio). For instance, a 5-step chain reaction (reduction, etherification, amination) optimized via response surface methodology (RSM) improved yield to 82% in . Cross-validate using IR and NMR to confirm intermediate structures .

Q. How can impurity profiles be rigorously characterized to meet pharmaceutical standards?

  • Methodological Answer : Use LC-MS/MS with high-resolution mass spectrometry (HRMS) to detect trace impurities (e.g., 4-(4-Chlorophenyl)-N-methyl derivatives). Compare retention times and fragmentation patterns against certified reference materials (e.g., MM0317.05 in ). Quantify impurities via external calibration curves .

Q. What advanced spectroscopic techniques are required for structural elucidation and degradation pathway analysis?

  • Methodological Answer :

  • 1H/13C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and methylamine groups (δ 2.3–3.1 ppm).
  • FT-IR : Identify C-N stretches (~1250 cm⁻¹) and HCl salt vibrations (~2500 cm⁻¹).
  • XRD : Resolve crystal packing and HCl counterion interactions .

Q. How should environmental fate studies be designed to assess bioaccumulation or biodegradation?

  • Methodological Answer : Use OECD Test Guideline 305:

  • Bioaccumulation : Expose zebrafish to 14C-labeled compound; measure BCF (bioconcentration factor) via scintillation counting.
  • Biodegradation : Conduct soil slurry tests under aerobic/anaerobic conditions, monitoring metabolite formation via GC-MS .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
N-Methyl-1-naphthalenemethylamine hydrochloride
Reactant of Route 2
N-Methyl-1-naphthalenemethylamine hydrochloride

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